

In-Depth Technical Guide: Pharmacokinetics and Liver-Specific Targeting of MK-4074

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Compound of Interest		
Compound Name:	MK-4074	
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Abstract

MK-4074 is a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2). By inhibiting these key enzymes in the de novo lipogenesis (DNL) pathway, MK-4074 has demonstrated a significant reduction in hepatic steatosis. Its liver-targeted delivery is achieved through active transport by Organic Anion Transporting Polypeptides (OATPs) on hepatocytes, with subsequent excretion into the bile mediated by the Multidrug Resistance-Associated Protein 2 (MRP2). While effective in reducing liver fat, clinical studies have revealed a paradoxical increase in plasma triglycerides, a phenomenon attributed to the downstream effects of ACC inhibition on fatty acid metabolism and the subsequent activation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). This guide provides a comprehensive overview of the pharmacokinetics, liver-specific targeting mechanism, and metabolic consequences of MK-4074, supported by available preclinical and clinical data, detailed experimental methodologies, and pathway visualizations.

Introduction

Hepatic steatosis, the accumulation of fat in the liver, is a hallmark of non-alcoholic fatty liver disease (NAFLD), a condition with a growing global prevalence. De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a significant contributor to the lipid burden in NAFLD. Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic target. **MK-4074** was developed as a potent inhibitor of both ACC isoforms,



ACC1 and ACC2, with a design focused on maximizing efficacy within the liver while minimizing systemic exposure.[1][2]

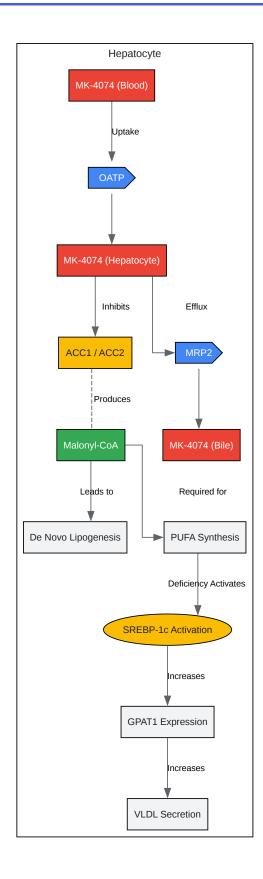
Mechanism of Action and Liver-Specific Targeting

MK-4074 exerts its pharmacological effect by potently and specifically inhibiting both human ACC1 and ACC2 with an IC50 value of approximately 3 nM.[1][3] This dual inhibition blocks the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis. The liver specificity of MK-4074 is a key design feature, attributed to its interaction with specific transporters expressed on hepatocytes.[1] MK-4074 is a substrate for Organic Anion Transporting Polypeptides (OATPs), which facilitate its uptake from the bloodstream into liver cells. Subsequently, the Multidrug Resistance-Associated Protein 2 (MRP2) efflux transporter mediates its excretion from hepatocytes into the bile. This active transport mechanism, coupled with low passive cell penetrance, results in a high concentration of MK-4074 in the liver relative to plasma.

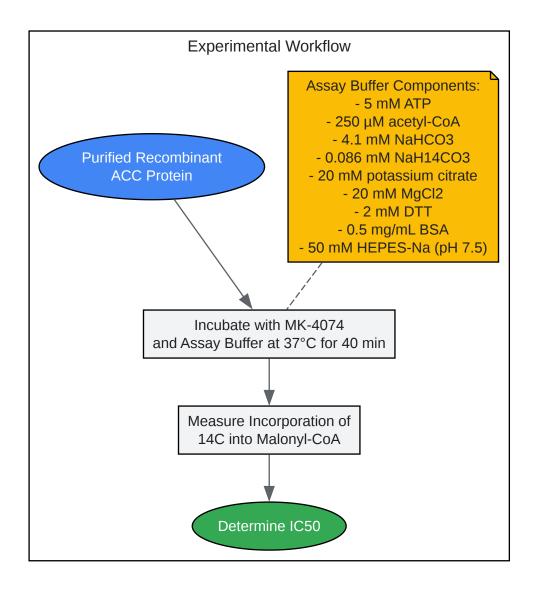
Signaling Pathway: ACC Inhibition and Consequent Hypertriglyceridemia

The inhibition of ACC by MK-4074 leads to a decrease in malonyl-CoA levels. While this effectively reduces de novo lipogenesis and is expected to increase fatty acid oxidation, it also has unintended consequences on lipid homeostasis. The reduction in malonyl-CoA, a substrate for the elongation of essential fatty acids, leads to a deficiency in polyunsaturated fatty acids (PUFAs). This PUFA deficiency, in turn, activates the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Activated SREBP-1c upregulates the expression of genes involved in lipogenesis and VLDL (Very Low-Density Lipoprotein) secretion, including GPAT1. This leads to an increased assembly and secretion of VLDL particles from the liver, resulting in the clinically observed hypertriglyceridemia.









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